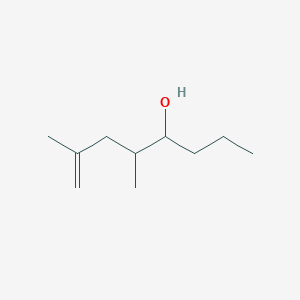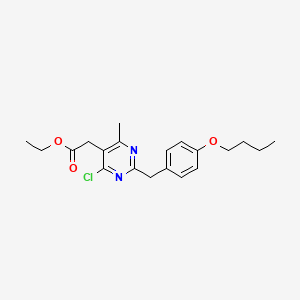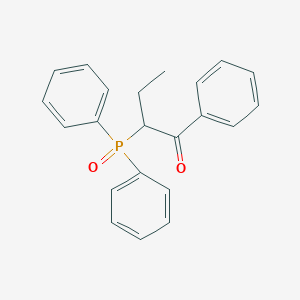
2-(Diphenylphosphoryl)-1-phenylbutan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Diphenylphosphoryl)-1-phenylbutan-1-one is an organophosphorus compound characterized by the presence of a diphenylphosphoryl group attached to a butanone backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Diphenylphosphoryl)-1-phenylbutan-1-one typically involves the reaction of diphenylphosphine oxide with a suitable butanone derivative under controlled conditions. One common method includes the use of halogenophosphines and organometallic reagents . The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent oxidation and moisture interference.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography can be employed to ensure the quality and consistency of the product.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Diphenylphosphoryl)-1-phenylbutan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphoryl group to a phosphine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphoryl group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphine oxides, while reduction can produce phosphines. Substitution reactions can result in a variety of products depending on the nucleophile involved.
Wissenschaftliche Forschungsanwendungen
2-(Diphenylphosphoryl)-1-phenylbutan-1-one has several applications in scientific research:
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules.
Medicine: Research into potential therapeutic applications, such as anticancer agents, is ongoing.
Wirkmechanismus
The mechanism by which 2-(Diphenylphosphoryl)-1-phenylbutan-1-one exerts its effects involves interactions with molecular targets such as enzymes and proteins. The phosphoryl group can form strong bonds with active sites, inhibiting enzyme activity or altering protein function. This interaction can affect various biochemical pathways, leading to the compound’s observed effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diphenylphosphoryl azide: Known for its use in peptide synthesis and as a versatile reagent in organic chemistry.
Diphenylphosphorylacetic acid: Used in conformational analysis and studies involving dipole moments and IR spectroscopy.
Uniqueness
2-(Diphenylphosphoryl)-1-phenylbutan-1-one is unique due to its specific structural configuration, which imparts distinct chemical reactivity and stability. Its ability to participate in a wide range of chemical reactions and form stable complexes with biological molecules sets it apart from other similar compounds.
Eigenschaften
CAS-Nummer |
63103-51-5 |
|---|---|
Molekularformel |
C22H21O2P |
Molekulargewicht |
348.4 g/mol |
IUPAC-Name |
2-diphenylphosphoryl-1-phenylbutan-1-one |
InChI |
InChI=1S/C22H21O2P/c1-2-21(22(23)18-12-6-3-7-13-18)25(24,19-14-8-4-9-15-19)20-16-10-5-11-17-20/h3-17,21H,2H2,1H3 |
InChI-Schlüssel |
HOYWRWFJDSYATQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C(=O)C1=CC=CC=C1)P(=O)(C2=CC=CC=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Methylbutyl 3-(quinolin-2-YL)benzo[F]quinoline-1-carboxylate](/img/structure/B14509060.png)

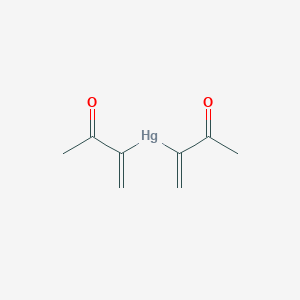
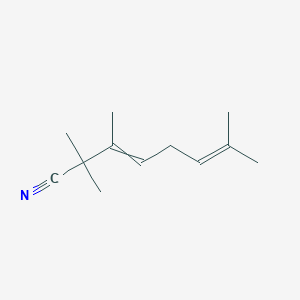

![1-[(2-Ethoxyethyl)sulfanyl]pentane](/img/structure/B14509080.png)

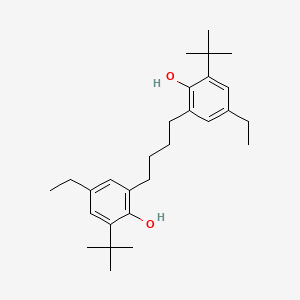
![(3R)-4,5-Dimethoxy-3-methylnaphtho[2,3-c]furan-1(3H)-one](/img/structure/B14509095.png)



